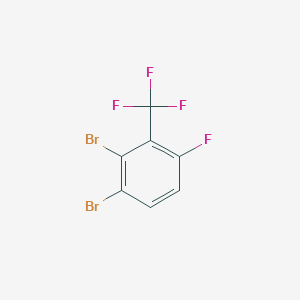

2,3-Dibromo-6-fluorobenzotrifluoride

Description

Properties

IUPAC Name |

1,2-dibromo-4-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWBFSMUOMUZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2,3-dibromobenzotrifluoride followed by the introduction of a fluorine atom at the 6-position. The reaction conditions often involve the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,3-Dibromo-6-fluorobenzotrifluoride has diverse applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active ingredients.

Material Science: It is utilized in the synthesis of advanced materials with unique properties.

Agricultural Chemistry: The compound is involved in the development of agrochemicals such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2,3-Dibromo-6-fluorobenzotrifluoride to other halogenated benzaldehyde and benzotrifluoride derivatives highlight key differences in reactivity, applications, and physicochemical properties. Below is a comparative analysis based on substituent patterns, functional groups, and similarity scores (derived from structural alignment algorithms):

Table 1: Comparative Analysis of Halogenated Aromatic Compounds

| Compound Name | CAS Number | Substituent Positions | Functional Group | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| This compound | 372519-10-3 | 2-Br, 3-Br, 6-F, 4-CF₃ | Trifluoromethyl | 322 | N/A |

| 6-Bromo-2,3-difluorobenzaldehyde | 360576-04-1 | 6-Br, 2-F, 3-F | Aldehyde | 221 | 0.98 |

| 2-Bromo-4,6-difluorobenzaldehyde | 154650-59-6 | 2-Br, 4-F, 6-F | Aldehyde | 219 | 0.93 |

| 2,3-Dibromo-5,6-difluorobenzaldehyde | 1263377-81-6 | 2-Br, 3-Br, 5-F, 6-F | Aldehyde | 298 | 0.91 |

| 2-Bromo-6-fluoro-4-methylbenzaldehyde | 1370025-54-9 | 2-Br, 6-F, 4-CH₃ | Aldehyde | 217 | 0.91 |

Key Findings:

Functional Group Influence :

- The trifluoromethyl group in this compound increases its lipophilicity (logP ~3.2) compared to aldehyde-containing analogs (logP ~1.5–2.0), enhancing membrane permeability in bioactive molecules.

- Aldehyde derivatives (e.g., 360576-04-1) exhibit higher reactivity toward nucleophiles (e.g., Grignard reagents), whereas the trifluoromethyl group stabilizes the aromatic ring against electrophilic attacks.

Halogenation Patterns :

- Compounds with bromine at adjacent positions (e.g., 2,3-dibromo in the target vs. 2-Bromo-4,6-difluorobenzaldehyde) show stronger electron-withdrawing effects , accelerating Suzuki-Miyaura coupling reactions.

- Fluorine at position 6 in the target compound reduces steric hindrance compared to analogs with fluorine at positions 4 or 5 (e.g., 154650-59-6).

Thermal Stability :

- The trifluoromethyl group in the target compound improves thermal stability (decomposition temperature >250°C) compared to aldehyde derivatives (decomposition ~180–200°C).

Applications :

- The target compound is preferred in pharmaceutical synthesis due to its stability under harsh reaction conditions.

- Aldehyde analogs (e.g., 1370025-54-9) are more suited for condensation reactions to form Schiff bases or heterocycles.

Research Findings and Limitations

- Similarity Scores : The highest structural similarity (0.98) is observed with 6-Bromo-2,3-difluorobenzaldehyde (360576-04-1), differing only in the trifluoromethyl/aldehyde functional groups.

- Data Gaps : Experimental data on solubility, melting points, and reaction yields for the target compound are sparse. Further studies are needed to quantify its pharmacokinetic properties.

- Synthetic Challenges : Introducing multiple halogens and the trifluoromethyl group requires precise control to avoid side reactions, such as debromination.

Biological Activity

2,3-Dibromo-6-fluorobenzotrifluoride (DBFB) is a halogenated aromatic compound that has attracted significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features. The presence of both bromine and fluorine atoms on the benzene ring enhances its biological activity, making it a candidate for various applications, including antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C7H3Br2F4, with a molecular weight of 267.89 g/mol. Its structure significantly influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Br2F4 |

| Molecular Weight | 267.89 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

The mechanism of action for DBFB involves its interaction with molecular targets through halogen bonding and other non-covalent interactions . These interactions can modulate enzyme activities and receptor functions, leading to potential therapeutic effects. The electrophilic nature of the halogen substituents allows DBFB to participate in nucleophilic substitution reactions with biomolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that DBFB may possess antimicrobial properties against specific bacterial strains. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation.

- Anticancer Potential : DBFB has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Studies have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating metabolic disorders by altering the enzymatic activity associated with disease progression.

Case Studies

- Antimicrobial Studies : A study conducted on the efficacy of DBFB against Staphylococcus aureus demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Proliferation : In vitro assays revealed that DBFB effectively reduced the proliferation of breast cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and growth.

- Enzyme Activity Modulation : Research investigating the inhibition of cytochrome P450 enzymes by DBFB showed that it could alter drug metabolism, potentially leading to drug-drug interactions in pharmacological contexts.

Q & A

Basic: What are the optimal synthetic routes for 2,3-Dibromo-6-fluorobenzotrifluoride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves halogenation and fluorination steps. A common approach is the bromination of fluorobenzotrifluoride precursors using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃). For regioselective bromination, steric and electronic factors must be controlled by adjusting reaction temperatures (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or CCl₄). Fluorination can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents like DMF. Optimizing stoichiometry (1.2–1.5 equivalents of brominating agents) and reaction time (6–12 hours) improves yields. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- ¹⁹F NMR : Identify distinct fluorine environments; the trifluoromethyl group (-CF₃) typically resonates at δ -60 to -70 ppm, while aromatic fluorine appears at δ -110 to -120 ppm.

- ¹H NMR : Aromatic protons adjacent to bromine/fluorine exhibit deshielding (δ 7.5–8.5 ppm). Integration ratios confirm substitution patterns.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 335 (M⁺, C₇H₂Br₂F₄) and isotopic patterns characteristic of bromine (1:1 ratio for Br²⁷ and Br⁸¹).

- IR Spectroscopy : Confirm C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹). Cross-validation with computational methods (DFT) resolves ambiguities .

Advanced: How can X-ray crystallography using SHELX software elucidate the crystal structure of this compound, and what challenges arise due to heavy atoms?

Methodological Answer:

SHELX programs (e.g., SHELXL) are robust for refining structures with heavy atoms like bromine. Key steps:

Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate absorption effects from Br and F.

Structure Solution : Direct methods (SHELXT) generate initial phases.

Refinement : Anisotropic displacement parameters for Br/F atoms improve accuracy. Challenges include:

- Absorption Corrections : Apply empirical methods (SADABS) due to Br’s high electron density.

- Disorder Modeling : Address rotational disorder in the -CF₃ group using PART instructions.

- Twinned Data : Use TWIN/BASF commands if crystal twinning occurs. Validate with R-factor convergence (<5% discrepancy) .

Advanced: When encountering contradictory NMR and mass spectrometry data, what methodological approaches ensure accurate structural confirmation?

Methodological Answer:

Contradictions may arise from impurities, isotopic interference, or dynamic effects. Mitigation strategies:

Repetition Under Controlled Conditions : Re-run reactions with inert atmospheres (Ar/N₂) to exclude oxidative byproducts.

High-Resolution MS (HRMS) : Resolve isotopic clusters (e.g., distinguish [M+H]⁺ from [M+NH₄]⁺).

2D NMR (COSY, NOESY) : Correlate coupling constants to confirm substitution patterns.

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian or ORCA software).

Elemental Analysis : Cross-check C/H/N/Br/F percentages to rule out impurities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to volatile brominated compounds.

- Spill Management : Neutralize with sodium bicarbonate or activated carbon. Avoid water to prevent HF release.

- Waste Disposal : Collect in halogenated waste containers. Incinerate at >1000°C to prevent dioxin formation.

- Emergency Procedures : For skin contact, rinse with 10% NaHCO₃; for inhalation, administer oxygen and seek medical evaluation .

Advanced: How can computational chemistry (DFT, molecular dynamics) predict the reactivity and stability of this compound in synthetic pathways?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution (EAS) sites. Fukui indices identify nucleophilic/electrophilic regions.

- Transition State Analysis : Locate energy barriers for bromination/fluorination using QST2/QST3 methods.

- Solvent Effects : Apply PCM models to simulate reaction environments (e.g., DMF vs. THF).

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) to compare intermediate stability. Software: Gaussian, ORCA, or NWChem .

Advanced: What strategies resolve discrepancies in crystallographic data and spectroscopic assignments for halogenated aromatic compounds?

Methodological Answer:

Multi-Technique Validation : Combine XRD, NMR, and IR to cross-verify bond lengths/angles and functional groups.

Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Br···F contacts) to explain packing anomalies.

Dynamic NMR : Detect conformational exchange in solution (e.g., -CF₃ rotation) causing split signals.

Rietveld Refinement : For powder XRD, refine against experimental patterns to resolve disorder.

Database Cross-Check : Compare with Cambridge Structural Database (CSD) entries for analogous compounds .

Basic: What are the key applications of this compound in materials science and medicinal chemistry?

Methodological Answer:

- Materials Science : As a building block for liquid crystals (LCs) due to its rigid, halogen-rich aromatic core. Modifies dielectric properties in LC mixtures.

- Medicinal Chemistry : Serves as a precursor for kinase inhibitors; bromine/fluorine enhances binding to hydrophobic pockets.

- Agrochemicals : Used in fungicide development, leveraging fluorine’s metabolic stability.

- Polymer Chemistry : Incorporated into flame-retardant polymers via bromine’s radical-trapping ability .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Ortho-bromine groups hinder access to Pd catalysts in Suzuki couplings. Use bulky ligands (e.g., SPhos) to mitigate.

- Electronic Effects : Electron-withdrawing -CF₃ and -F groups deactivate the ring, requiring strong bases (e.g., Cs₂CO₃) for Buchwald-Hartwig aminations.

- Solvent Optimization : DMF or toluene enhances oxidative addition in Stille couplings.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for C-Br activation efficiency. Monitor via GC-MS or TLC .

Advanced: What methodologies address low reproducibility in the synthesis of this compound derivatives?

Methodological Answer:

Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst loading.

In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation.

Microfluidic Synthesis : Enhance mixing and heat transfer for consistent batch quality.

Quality Control (QC) : Implement LC-MS and ¹H NMR for every batch.

Literature Meta-Analysis : Identify common pitfalls (e.g., moisture sensitivity) from analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.